1-Cyclopropylprop-2-enylazanium;chloride
Description
1-Cyclopropylprop-2-enylazanium;chloride is an ammonium salt characterized by a cyclopropyl ring attached to a prop-2-enyl (allyl) group, which is bonded to a positively charged nitrogen atom (azanium). The chloride ion serves as the counterion.
Properties
IUPAC Name |
1-cyclopropylprop-2-enylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6(7)5-3-4-5;/h2,5-6H,1,3-4,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIQMQRQKQWQSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1CC1)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Structural Features
Key Observations:
- Cyclopropyl Ring: Both compounds feature a cyclopropane ring, which introduces significant ring strain and electron-withdrawing effects. This strain can enhance reactivity in nucleophilic or electrophilic reactions compared to non-cyclic analogs.
- In contrast, the phenyl and ester groups in the analog from increase lipophilicity, reducing water solubility . The ester group in the analog () introduces hydrolytic instability under acidic or basic conditions, a property absent in the allyl-substituted target compound.
Hypothesized Physicochemical Properties
- Solubility: The allyl group in this compound likely improves aqueous solubility compared to the phenyl/ester-substituted analog, which is more hydrophobic .
- Reactivity: The allyl group may participate in [2+2] cycloadditions or polymerization under UV light, whereas the phenyl group in the analog () could stabilize charge via π-π interactions.
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